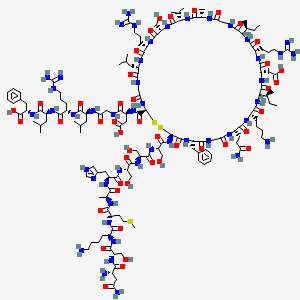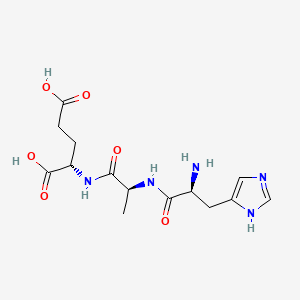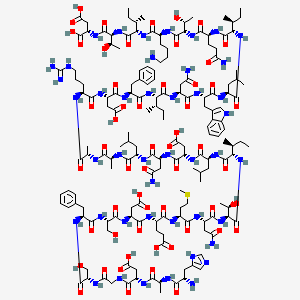
脳性ナトリウム利尿ペプチド-32 ラット
説明
Brain Natriuretic Peptide-32 (BNP-32) is a 32 amino acid peptide that was originally isolated from the brain but is mainly produced in myoendocrine cells of the heart ventricles . It is involved in blood pressure control and cardiovascular homeostasis . BNP-32 is a fragment of the proBNP cardiovascular hormone precursor .
Synthesis Analysis
BNP is produced from the proteolysis of a 108 amino acid precursor, proBNP . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .Molecular Structure Analysis
The molecular formula of BNP-32 is C146H239N47O44S3 . It has a molecular weight of 3453.0 g/mol . The sequence of BNP-32 is Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe .Chemical Reactions Analysis
BNP-32 exhibits affinity for natriuretic peptide receptors in rat vascular smooth muscle cells and promotes cGMP accumulation within these cells . It also has effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis and it inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .Physical and Chemical Properties Analysis
BNP-32 is a polypeptide with a molecular weight of 3453.0 g/mol . It is soluble in water .科学的研究の応用
心不全バイオマーカー
脳性ナトリウム利尿ペプチド(BNP)は心臓で産生される心臓ホルモンであり、心不全(HF)の確立された生化学的マーカーです。 血漿中のBNPレベルは、疾患の重症度に応じて上昇します {svg_1}。 これにより、BNP-32は、心不全の診断とモニタリングに役立つ貴重なツールとなります。
BNP分子形態の多様性
成熟BNP(BNP 1-32)とその代謝産物(BNP 3-32、BNP 4-32、およびBNP 5-32)を含む、末梢循環におけるBNP分子形態の多様性が実証されています {svg_2}。 この多様性により、心臓病の進行と治療への反応をより詳細に理解することができます。
ProBNP分泌
研究によると、未処理のBNPプロホルモン(proBNP)も心臓から分泌され、HF患者ではその分泌が増加することが示されています {svg_3}。 冠状静脈洞におけるBNPに対するproBNPのレベル(proBNP / BNP比)は、より重症なHF患者で高くなっています {svg_4}。 これは、proBNP / BNP比がHFの新しい臨床的に有用なバイオマーカーとなる可能性を示唆しています。
神経保護作用
最近の試験結果から、BNPが神経保護作用を仲介する可能性があることが示唆されています {svg_5}。 脳卒中患者では、proBNP濃度と3か月後の良好な機能的転帰との間に正の相関関係が見られました {svg_6}。 これは、BNPが脳虚血に対して保護的な役割を果たす可能性を示唆しています。
血圧調節と心血管恒常性
BNPは、血圧調節と心血管恒常性に関係しています {svg_7}。 BNPは、主に心臓の心室で合成され、そこから循環系に放出されます {svg_8}。 これにより、BNP-32は心血管の健康を維持するための重要な役割を果たします。
脊髄における局在
ラットの脊髄でBNP免疫反応が発見されました {svg_9}。 これは、BNP-32が神経系の機能に潜在的な役割を果たしていることを示唆していますが、この役割を完全に理解するためにはさらなる研究が必要です。
作用機序
- BNP-32 is a 32-amino acid polypeptide secreted primarily by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes) .
- Its principal receptor is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cyclic guanosine monophosphate (cGMP) .
- The primary role of BNP-32 is to regulate blood pressure (BP) and cardiovascular homeostasis . It acts as an endogenous hypotensive hormone.
- BNP-32 elicits several effects:
- BNP-32 affects two major pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Due to the complexity of the BNP system, the diversity of BNP forms, and the heterogeneity of heart failure status, there are biochemical, analytical, and clinical issues on BNP not fully understood . Future studies should target the processing of proBNP and BNP, as well as the effects of glycosylation on proBNP processing and BNP assays, to enhance their diagnostic, therapeutic, and prognostic values .
生化学分析
Biochemical Properties
Brain Natriuretic Peptide-32 rat plays a significant role in biochemical reactions. It has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .
Cellular Effects
Brain Natriuretic Peptide-32 rat has profound effects on various types of cells and cellular processes. It influences cell function by maintaining cardiorenal homeostasis and counteracting the effects of heart failure .
Molecular Mechanism
The molecular mechanism of action of Brain Natriuretic Peptide-32 rat involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKSHHAEYGHSB-LBCJMRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H239N47O44S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745570 | |
| Record name | PUBCHEM_71308564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-20-1 | |
| Record name | PUBCHEM_71308564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








